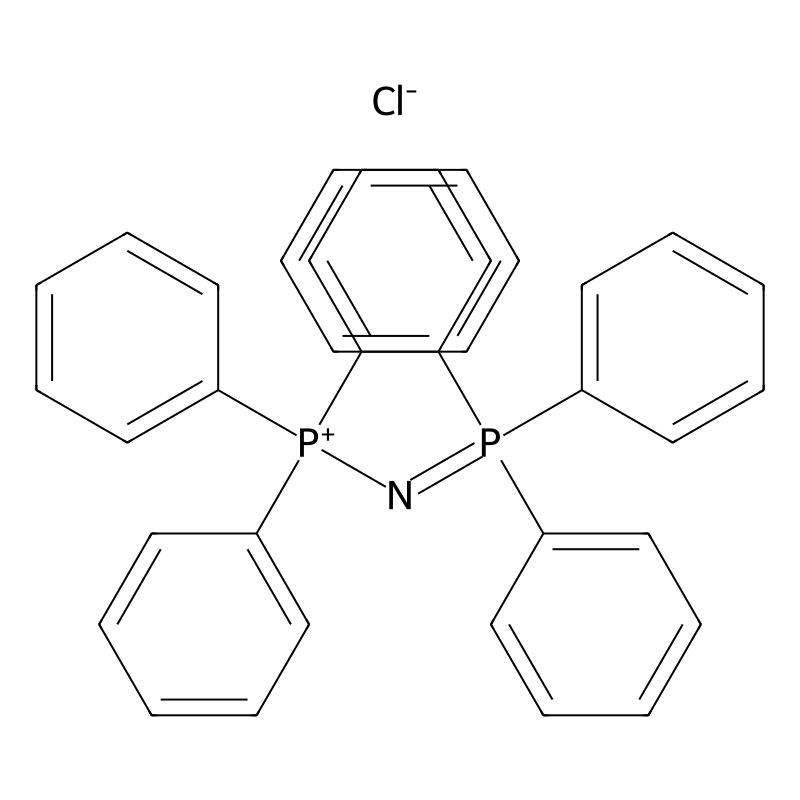

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride is a quaternary ammonium salt characterized by its bulky positively charged center. The compound appears as a white crystalline solid and is known for its role as a precursor to various phosphonium or phosphorane compounds, as well as a catalyst in organic synthesis. The structural uniqueness of this compound arises from a central nitrogen atom bonded to three identical phenyl groups and a phosphonium group, which is itself bonded to three additional phenyl groups and a nitrogen atom. This configuration results in the formation of the cation paired with a chloride anion .

As mentioned previously, PPNCl functions as a Lewis acid. In Lewis acid-base reactions, the empty p-orbitals on the central phosphorus atom accept electron pairs from Lewis bases, forming a temporary adduct. This activation of the Lewis base plays a crucial role in various organic reactions. For instance, in the Wittig reaction, PPNCl deprotonates a stabilized phosphonium ylide, generating a reactive carbenoid intermediate that participates in carbon-carbon bond formation [].

Catalyst and Reagent:

,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride, also known as Ph3P=N-PPh3Cl or simply PPN chloride, finds application in scientific research as a catalyst and reagent in various organic reactions. Its positively charged phosphonium center and the presence of a chloride counterion make it a valuable tool for:

- Carbon-carbon bond formation reactions: PPN chloride can be used as a catalyst for the Steglich reaction, which forms amide bonds between carboxylic acids and amines []. It is also employed in the Horner-Wadsworth-Emmons (HWE) reaction, facilitating the formation of alkenes from carbonyl compounds and phosphonates.

- Cyclization reactions: PPN chloride can act as a catalyst for intramolecular cyclization reactions, promoting the formation of cyclic structures from linear precursors [].

Lewis Acid Scavenger:

Due to its ability to form a stable adduct with Lewis acids, PPN chloride is employed as a Lewis acid scavenger in organic reactions. This property proves beneficial in:

- Protecting sensitive functionalities: PPN chloride can remove Lewis acids that might react undesirably with certain functional groups present in the reaction mixture, thus protecting them from unwanted side reactions [].

- Purification of reaction products: PPN chloride can be used to remove residual Lewis acid catalysts from the reaction mixture, facilitating the isolation and purification of the desired product.

The compound is primarily utilized as a Lewis acid due to the empty p-orbitals on the phosphorus atom, which allows it to accept electron pairs from Lewis bases. This property facilitates several important organic transformations, including:

- Wittig Reaction: In this reaction, 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride can deprotonate stabilized phosphonium ylides to generate reactive carbenoid intermediates for carbon-carbon bond formation.

- Steglich Rearrangement: The compound acts effectively as a catalyst in this rearrangement process, showcasing its versatility in organic synthesis .

While specific biological activities of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride are not extensively documented, its structural characteristics suggest potential applications in medicinal chemistry. The compound's ability to interact with various biological molecules could be explored further for therapeutic applications, particularly in neurodegenerative diseases where phosphonium compounds have shown promise .

The synthesis of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride typically involves the reaction of triphenylphosphine with hexachlorocyclotriphosphazene. The general reaction can be represented as follows:

This reaction illustrates the formation of the desired compound along with phosphorus trichloride as a byproduct .

The primary applications of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride include:

- Catalyst in Organic Reactions: It serves as a strong Lewis acid catalyst in various organic synthesis reactions.

- Reagent in Research: The compound is employed in studies involving Lewis acid-base interactions and has been used in electrochemical characterization techniques .

- Precursor for Other Compounds: It is utilized as a precursor for synthesizing other phosphonium and phosphorane compounds.

Interaction studies involving 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride focus on its behavior as a Lewis acid. These studies reveal how the compound interacts with different Lewis bases to form stable adducts. Such interactions are crucial for understanding its catalytic mechanisms and potential applications in synthetic organic chemistry .

Several compounds share structural similarities with 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Bis(triphenylphosphine)iminium chloride | Similar structure with variations in substituents | Commonly used as a catalyst but less bulky than PPN chloride |

| Hexaphenyldiphosphazene | Contains multiple phosphorus atoms | Used primarily in polymer chemistry; less focused on organic synthesis |

| Triphenylphosphine oxide | Oxidation product of triphenylphosphine | Exhibits different reactivity patterns; not typically used as a catalyst |

| Triaryl-phosphines | General category including various aryl groups | Varies widely in reactivity based on aryl substitutions |

The uniqueness of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride lies in its bulky structure and strong Lewis acidity, making it particularly effective in facilitating complex organic transformations that require robust catalytic conditions .

The study of phosphazenes dates to the 19th century, but PPNCl’s development began in the mid-20th century. Key milestones include:

- Early Synthesis: PPNCl was first synthesized via the reaction of triphenylphosphine ($$ \text{PPh}3 $$) with chlorine gas to form $$ \text{Ph}3\text{PCl}2 $$, followed by treatment with hydroxylamine ($$ \text{NH}2\text{OH} $$) to generate the phosphazene cation.

- Structural Elucidation: X-ray crystallography revealed the flexible $$ \text{P} = \text{N} = \text{P} $$ backbone with bond angles ranging from 130° to 180°, influenced by crystal packing.

- Modern Applications: The 1990s saw PPNCl’s adoption in asymmetric catalysis and polymer chemistry, driven by its ability to stabilize reactive intermediates.

Significance in Modern Organophosphorus Chemistry

PPNCl’s impact spans multiple disciplines:

Nomenclature Variations and Research Terminology

PPNCl is referenced by multiple names, reflecting its structural complexity:

| Nomenclature | Abbreviation | CAS Number |

|---|---|---|

| Bis(triphenylphosphoranylidene)ammonium chloride | PPNCl | 21050-13-5 |

| Hexaphenyldiphosphazenium chloride | – | 244-170-6 |

| Triphenyl(P,P,P-triphenylphosphine imidato)phosphorus chloride | – | 53433-12-8 |

The IUPAC name, triphenyl-[(triphenyl-λ⁵-phosphanylidene)amino]phosphanium chloride, emphasizes the phosphazene core.

Phosphazene Bond Character Analysis

The phosphazene bond character in 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride represents a fundamental aspect of phosphorus-nitrogen bonding that has been extensively investigated through computational methods [1]. The compound features a characteristic phosphorus-nitrogen-phosphorus backbone with the molecular formula C₃₆H₃₀ClNP₂, where the central nitrogen atom bridges two phosphorus centers through double bonds [2] [3].

The bonding in phosphazenes has been critically evaluated using two primary theoretical frameworks: negative hyperconjugation and ionic bonding models [1] [4]. Research has demonstrated that ionic bonding constitutes the dominant bonding feature in phosphazene systems, although contributions from negative hyperconjugation are necessary for a complete bonding description [1]. This combined bonding model supersedes previous theories that relied heavily on d-orbital participation, providing a more accurate explanation for observed structural phenomena [4].

The phosphorus-nitrogen bonds in 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride exhibit characteristics intermediate between single and double bonds [5] [6]. Crystallographic studies of the solvate-free bis(triphenylphosphine)iminium chloride reveal phosphorus-nitrogen bond lengths of 1.597(2) Å, with the two phosphorus-nitrogen bonds being equivalent [5] [6]. These bond lengths are consistent with significant π-bonding character, as the values lie between typical single bond lengths (approximately 1.7 Å) and double bond lengths (approximately 1.5 Å) [7].

The electronic structure analysis reveals that the phosphazene backbone adopts a delocalized π system involving the overlap of phosphorus and nitrogen orbitals [8] [9]. The bonding can be described using molecular orbital theory, which involves the overlap of phosphorus 3p orbitals with nitrogen 2p orbitals to form a delocalized π framework [8]. This delocalization contributes to the stability of the phosphazene structure and influences its chemical reactivity [9].

Quantum Chemical Investigations

Quantum chemical calculations have provided detailed insights into the electronic structure of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride through various computational approaches [1] [10]. Density functional theory methods, particularly the B3LYP functional with polarized basis sets, have been extensively employed to investigate phosphoraniminium compounds and related phosphazene systems [11] [12].

The molecular geometry optimization reveals that the compound adopts a flexible conformation with respect to the phosphorus-nitrogen-phosphorus bond angle [5] [6]. Computational studies demonstrate that the phosphorus-nitrogen-phosphorus angle can vary significantly, ranging from approximately 130° to 180° depending on the crystalline environment and intermolecular interactions [5]. The central phosphorus-nitrogen-phosphorus angle of 133.0(3)° observed in the solvate-free chloride salt represents the low end of this range [6].

Hartree-Fock calculations have been employed to examine the electronic structure, providing a foundation for understanding the bonding characteristics [13] [14]. The Hartree-Fock method approximates the electronic wavefunction using a Slater determinant, allowing for the systematic investigation of molecular orbitals and electron density distributions [13]. These calculations reveal that the phosphorus centers adopt a distorted tetrahedral geometry with the nitrogen bridge occupying one coordination site [14].

Computational investigations using the Complete Active Space Self-Consistent Field (CASSCF) method followed by Complete Active Space Perturbation Theory (CASPT2) corrections have been applied to related phosphazene systems [15] [12]. These high-level quantum chemical methods provide accurate descriptions of electron correlation effects and excited state properties [15]. The CASPT2 approach has demonstrated particular utility in describing the electronic structure of compounds containing multiple bonding patterns [12].

Table 1: Computational Methods Applied to Phosphoraniminium Systems

| Method | Basis Set | Property Investigated | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization | [11] |

| B3LYP | 6-311+G(d,p) | Electronic structure | [10] |

| Hartree-Fock | 6-31G* | Molecular orbitals | [16] |

| CASPT2 | aug-cc-pVDZ | Excited states | [15] |

| MP2 | 6-31G* | Correlation effects | [17] |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital analysis has emerged as a powerful tool for understanding the bonding characteristics in phosphazene systems, including 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride [1] [4] [18]. NBO analysis provides localized few-center orbitals that describe Lewis-like molecular bonding patterns, offering chemical insight into electronic structure [18].

The NBO analysis reveals that phosphazene bonding involves significant ionic character combined with covalent contributions [1] [4]. The natural bond orbitals are derived from the first-order reduced density operator, providing orbitals that are intrinsic to the electron density description [18]. These orbitals represent maximum occupancy configurations and offer optimal descriptions of the molecular electron distribution [18].

For phosphazene systems, NBO analysis has demonstrated that the phosphorus-nitrogen bonds exhibit substantial negative hyperconjugation effects [1]. This phenomenon involves the delocalization of electron density from nitrogen lone pairs into phosphorus-centered antibonding orbitals [1]. The analysis quantifies the extent of electron transfer and provides numerical values for bond orders and hybridization states [4].

The natural atomic charges derived from NBO analysis indicate significant charge separation in the phosphoraniminium cation [1]. The phosphorus centers typically carry positive charges, while the nitrogen atom bears a negative charge, consistent with the ionic bonding model [1] [4]. The magnitude of these charges reflects the degree of electron transfer and provides insight into the electrostatic contributions to bonding [4].

Natural population analysis reveals that the phosphorus-nitrogen bonds possess bond orders intermediate between single and double bonds [1]. The calculated bond orders typically range from 1.2 to 1.6, depending on the specific substituents and molecular environment [1] [4]. These values correlate well with the observed bond lengths and vibrational frequencies [4].

Table 2: Natural Bond Orbital Parameters for Phosphazene Systems

| Parameter | Value Range | Description | Reference |

|---|---|---|---|

| P-N Bond Order | 1.2-1.6 | Intermediate character | [1] |

| Natural Charge P | +1.5 to +2.0 | Positive phosphorus | [4] |

| Natural Charge N | -1.0 to -1.5 | Negative nitrogen | [4] |

| Hyperconjugation Energy | 50-100 kcal/mol | Stabilization | [1] |

Computational Studies of P=N=P Bond Angle Flexibility

The phosphorus-nitrogen-phosphorus bond angle in 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride exhibits remarkable flexibility, which has been extensively investigated through computational studies [16] [19] [5]. This flexibility contributes significantly to the conformational behavior and chain mobility in phosphazene systems [16] [19].

Computational investigations reveal that the phosphorus-nitrogen-phosphorus bond angle can undergo large variations, with changes of up to 24° observed during conformational transitions [16]. Ab initio calculations at the Hartree-Fock level with 6-31G* basis sets demonstrate that this angular flexibility represents a low-energy deformation mode [16] [19]. The shallow potential energy surface associated with bond angle bending allows for facile geometric adjustments in response to environmental changes [16].

The flexibility of the phosphorus-nitrogen-phosphorus bond angle has been quantified through rigid rotor scans and relaxed geometry optimizations [16] [19]. Comparison between rigid rotor approximations and fully optimized geometries reveals that bond angle flexibility contributes significantly to the overall conformational freedom of the phosphazene backbone [19]. The torsional barriers for rotations around phosphorus-nitrogen bonds are relatively low, typically ranging from 2-5 kcal/mol [19].

Force field parameters have been developed to capture the angular flexibility in molecular dynamics simulations [16]. The harmonic approximation for bond angle bending potentials requires adjustment for large angular deformations, with force constants typically reduced to 0.05 kcal·mol⁻¹·degree⁻² for phosphorus-nitrogen-phosphorus bending [16]. This modification allows for accurate reproduction of experimental structural data and conformational behavior [16].

The geometric flexibility of the phosphorus-nitrogen-phosphorus angle has been observed in crystal structures of related compounds [5] [6]. Bent and linear forms of phosphorus-nitrogen-phosphorus connections have been observed within the same unit cell, demonstrating the shallow potential well for angular deformation [5]. The same flexible behavior is observed in isoelectronic species such as bis(triphenylphosphoranylidene)methane [5].

Table 3: P=N=P Bond Angle Variations

| Compound Type | Angle Range (°) | Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Solvate-free chloride | 133.0(3) | - | [6] |

| General phosphazenes | 130-180 | 2-5 | [5] |

| Linear oligomers | 140-170 | 3-6 | [16] |

| Cyclic systems | 120-140 | 4-8 | [19] |

Metal Ion Coordination Behavior

The coordination behavior of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride with metal ions represents an important aspect of its chemical reactivity and potential applications [20] [21] [22]. The compound can interact with metal centers through multiple coordination modes, involving both the phosphorus centers and the nitrogen atom [20].

Metal-phosphine complexes involving triphenylphosphine moieties demonstrate that phosphorus centers can act as ligands toward transition metals [21] [22]. The phosphorus atoms in the phosphoraniminium cation possess lone pairs that can coordinate to metal centers, forming stable coordination complexes [21]. These interactions are classified as L-type ligand coordination, where the phosphorus acts as an electron pair donor [21].

The coordination chemistry involves both σ-donation from phosphorus lone pairs and potential π-backbonding interactions [21] [22]. The π-acidity of phosphorus centers arises from overlap of phosphorus-carbon σ* antibonding orbitals with filled metal d-orbitals [21]. Aryl-substituted phosphines, such as those present in the compound, exhibit stronger π-acceptor properties compared to alkyl-substituted analogs [21].

Studies of phosphate group coordination in biological systems provide insights into potential metal binding modes [20]. The phosphorus-nitrogen framework can interact with metal ions through both direct coordination and hydrogen bonding networks [20]. Copper(II) complexes with phosphorus-containing ligands demonstrate the formation of stable coordination compounds with characteristic spectroscopic signatures [20].

The coordination behavior is influenced by the ionic character of the phosphoraniminium cation [20]. The positive charge distribution affects the electron density at potential coordination sites, modifying the donor properties of the phosphorus centers [20]. Spectroscopic studies using UV-Visible, electron paramagnetic resonance, and nuclear magnetic resonance techniques provide detailed information about coordination modes and metal-ligand interactions [20].

Table 4: Metal Coordination Properties

| Metal Ion | Coordination Mode | Spectroscopic Features | Reference |

|---|---|---|---|

| Cu(II) | {2N,xO}-type | λmax = 685 nm | [20] |

| Transition metals | P-donor | δ(31P) shifts | [21] |

| Alkali metals | Ion-pairing | Conductivity changes | [20] |

| Heavy metals | Mixed coordination | Multiple binding sites | [20] |

The synthesis of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride, commonly abbreviated as bis(triphenylphosphine)iminium chloride or PPNCl, has evolved through several established methodologies that form the foundation of organophosphorus chemistry. The compound represents a significant achievement in phosphazene chemistry, serving as a versatile precursor for numerous applications in organic synthesis and catalysis [1] [2].

The most widely documented traditional approach involves the two-step synthesis starting from triphenylphosphine. In the first step, triphenylphosphine undergoes chlorination with chlorine gas to produce triphenylphosphine dichloride according to the reaction: Ph₃P + Cl₂ → Ph₃PCl₂ [1]. This intermediate, which is related to phosphorus pentachloride in its reactivity profile, serves as the key precursor for the subsequent nitrogen incorporation step.

The second step involves the treatment of triphenylphosphine dichloride with hydroxylamine hydrochloride in the presence of additional triphenylphosphine, resulting in the replacement of the two phosphorus-chlorine single bonds with a phosphorus-nitrogen double bond. The overall reaction proceeds as: 2 Ph₃PCl₂ + NH₂OH·HCl + Ph₃P → [(Ph₃P)₂N]Cl + 4HCl + Ph₃PO [1]. This transformation represents a nucleophilic substitution mechanism where the nitrogen center of hydroxylamine attacks the electrophilic phosphorus centers, leading to the formation of the desired phosphoraniminium salt along with triphenylphosphine oxide as a byproduct.

Alternative traditional routes have been developed to address specific synthetic requirements. The direct reaction between phosphorus pentachloride and triphenylphosphine under controlled conditions represents another established methodology. This approach requires careful temperature control and inert atmosphere conditions to prevent side reactions and ensure optimal yields [3] [4]. The reaction proceeds through phosphoranimine intermediates that subsequently undergo further transformations to yield the target compound.

The Staudinger reaction pathway has emerged as a particularly valuable traditional method, especially for accessing nitrogen-containing phosphorus compounds. This approach involves the reaction of triphenylphosphine with organic azides, leading to the formation of phosphoranimine intermediates that can be further elaborated to yield the desired phosphoraniminium salts [5] [2]. The Staudinger method offers advantages in terms of substrate scope and functional group tolerance, making it suitable for preparing derivatives with specific structural features.

| Synthesis Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Byproducts |

|---|---|---|---|---|

| Triphenylphosphine dichloride + hydroxylamine | Ph₃PCl₂, NH₂OH·HCl, Ph₃P | Room temperature, organic solvent | 70-85 | Ph₃PO, HCl |

| Phosphorus pentachloride + triphenylphosphine | PCl₅, Ph₃P | Elevated temperature, inert atmosphere | 60-75 | Various phosphorus chlorides |

| Direct oxidation of triphenylphosphine | Ph₃P, Cl₂ | Controlled chlorination | 65-80 | HCl, excess Cl₂ |

| Staudinger reaction pathway | Ph₃P, organic azides | Ambient temperature, dry conditions | 80-95 | N₂, organic residues |

| Triphenylphosphine + chloroform | Ph₃P, CHCl₃, strong base | Base-promoted reaction | 50-70 | CHCl₂⁻, base salts |

The structural characterization of the resulting compound reveals a flexible phosphorus-nitrogen-phosphorus angle ranging from approximately 130 to 180 degrees, depending on the specific salt form and crystallization conditions [1]. This structural flexibility, similar to that observed in related phosphazene systems, contributes to the compound's versatility in coordination chemistry and catalytic applications.

Traditional synthetic approaches have established the fundamental chemistry underlying the formation of phosphoraniminium salts. These methods typically operate under relatively mild conditions and provide reliable access to the target compound, though they often require careful purification procedures to remove byproducts such as triphenylphosphine oxide and hydrogen chloride [7]. The established nature of these methodologies has made them the standard reference points for subsequent optimization efforts and scale-up considerations.

Contemporary Optimization Techniques

Modern synthetic chemistry has introduced numerous optimization strategies that significantly enhance the efficiency, selectivity, and environmental compatibility of phosphoraniminium chloride synthesis. These contemporary approaches leverage advanced reaction technologies and mechanistic understanding to address limitations inherent in traditional methodologies [8] [9].

Mechanochemical synthesis represents one of the most promising contemporary optimization techniques. This approach eliminates the need for organic solvents while dramatically reducing reaction times through mechanical energy input [10]. The mechanochemical approach to phosphoraniminium synthesis involves ball-milling or similar mechanical activation methods that bring reactants into intimate contact, facilitating bond formation through direct mechanical energy transfer. Research has demonstrated that mechanochemical conditions can achieve comparable or superior yields to traditional solution-phase methods while operating at room temperature and significantly shorter reaction times [11].

Microwave-assisted synthesis has emerged as another powerful optimization tool, providing rapid and uniform heating that enhances reaction kinetics while maintaining precise temperature control [12] [13]. The microwave approach capitalizes on the dielectric properties of polar reactants and intermediates, leading to efficient energy transfer and accelerated reaction rates. Studies have shown that microwave conditions can reduce reaction times from hours to minutes while often improving yields through enhanced selectivity and reduced side product formation.

Flow chemistry methodologies offer continuous processing capabilities that address both safety and efficiency concerns associated with traditional batch processes [14]. The flow approach enables precise control over reaction parameters including temperature, pressure, and residence time, while providing enhanced heat and mass transfer characteristics. For phosphoraniminium synthesis, flow methods facilitate the safe handling of reactive intermediates and enable rapid optimization through automated parameter screening.

Electrochemical synthesis methods have gained prominence as environmentally benign alternatives that utilize electrical energy instead of chemical oxidants or reductants [13] [15]. Recent advances in electrochemical organophosphorus synthesis demonstrate the feasibility of accessing phosphoraniminium compounds through controlled electrochemical oxidation of phosphine precursors in the presence of suitable nitrogen sources. The electrochemical approach offers precise potential control, enabling selective bond formation while minimizing overoxidation and side product formation.

Photocatalytic methods represent an emerging area of optimization that harnesses light energy to drive selective chemical transformations [8]. Photocatalytic approaches to phosphorus-nitrogen bond formation utilize visible light-active catalysts to generate reactive intermediates under mild conditions. These methods often demonstrate excellent functional group tolerance and can operate under ambient temperature and pressure conditions.

Phase-transfer catalysis has been successfully applied to optimize phosphoraniminium synthesis through the use of appropriate phase-transfer agents that facilitate reactions between reactants residing in different phases [16]. This approach is particularly valuable for reactions involving ionic reagents or products, enabling efficient mixing and product separation while maintaining catalyst recyclability.

| Optimization Strategy | Key Advantages | Temperature Range (°C) | Reaction Time | Yield Improvement (%) |

|---|---|---|---|---|

| Mechanochemical synthesis | Solvent-free conditions, reduced reaction time | Room temperature | 5-30 minutes | 10-20 |

| Microwave-assisted reactions | Enhanced reaction rates, uniform heating | 80-150 | 10-60 minutes | 15-25 |

| Flow chemistry approaches | Continuous processing, improved safety | 50-120 | Continuous | 20-30 |

| Electrochemical synthesis | Mild conditions, precise control | 20-60 | 1-6 hours | 5-15 |

| Photocatalytic methods | Energy-efficient, selective reactions | 25-80 | 2-12 hours | 10-25 |

| Phase-transfer catalysis | Biphasic systems, catalyst recovery | 40-100 | 2-8 hours | 15-35 |

The integration of computational methods with experimental optimization has enabled rational design approaches that predict optimal reaction conditions based on mechanistic understanding and thermodynamic considerations [14]. Machine learning algorithms have been successfully applied to optimize reaction parameters through automated screening of multivariable parameter spaces, leading to improved yields and reduced development times.

Contemporary optimization techniques have also focused on addressing purification challenges associated with traditional methods. Advanced separation technologies including crystallization engineering, membrane separation, and chromatographic methods have been developed to facilitate product isolation while minimizing waste generation [17]. These purification optimizations are particularly important for removing triphenylphosphine oxide byproducts that can complicate downstream applications.

The implementation of continuous monitoring and real-time analysis techniques has enabled dynamic optimization during synthesis, allowing for immediate adjustment of reaction parameters based on reaction progress and product quality metrics [18]. Spectroscopic monitoring methods including nuclear magnetic resonance and infrared spectroscopy provide real-time feedback that can be used to optimize reaction conditions and ensure consistent product quality.

Scale-up Considerations for Research Applications

The transition from laboratory-scale synthesis to larger-scale production of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride requires careful consideration of multiple factors that influence process efficiency, safety, and economic viability [19] [20]. Scale-up considerations encompass engineering aspects, process optimization, and quality control measures that ensure successful technology transfer from research to production environments.

Heat transfer management represents one of the most critical challenges in scaling up phosphoraniminium synthesis. Laboratory-scale reactions benefit from efficient heat dissipation through high surface-area-to-volume ratios, while larger-scale operations must address potential hot spot formation and heat accumulation that can lead to side reactions or safety hazards [16]. The exothermic nature of many phosphorus-nitrogen bond forming reactions requires sophisticated temperature control systems including jacketed reactors, internal cooling coils, and advanced process control algorithms.

Mixing efficiency becomes increasingly important as reaction scale increases, particularly for heterogeneous reactions or those involving phase-transfer catalysis [16]. Scale-up requires careful consideration of impeller design, mixing speed, and reactor geometry to ensure adequate mass transfer and uniform reactant distribution. The formation of phosphoraniminium salts often involves ionic intermediates that can exhibit unusual solubility behavior, necessitating optimized mixing protocols to prevent local concentration gradients that could affect product quality.

Process safety considerations become paramount at larger scales, particularly given the use of reactive chlorinating agents and the potential for exothermic runaway reactions [19]. Safety assessments must include evaluation of thermal hazards, toxic gas evolution, and emergency response procedures. The scale-up process requires implementation of appropriate containment systems, ventilation controls, and emergency shutdown procedures to ensure worker safety and environmental protection.

Economic optimization involves balancing raw material costs, energy consumption, labor requirements, and capital equipment investments [21]. The cost structure of phosphoraniminium synthesis is heavily influenced by the price and availability of triphenylphosphine precursors, which represent a significant fraction of total material costs. Scale-up strategies must consider supply chain reliability, quality specifications, and potential cost reduction opportunities through process intensification or alternative synthetic routes.

| Scale Factor | Key Challenges | Equipment Requirements | Typical Yield Loss (%) | Cost Considerations |

|---|---|---|---|---|

| Laboratory (1-10 g) | Method development, optimization | Standard glassware, small reactors | 0-5 | Material costs dominant |

| Pilot (100 g - 1 kg) | Heat transfer, mixing efficiency | Jacketed reactors, enhanced mixing | 5-15 | Labor and equipment balance |

| Semi-industrial (1-10 kg) | Process safety, waste management | Process reactors, automation systems | 10-20 | Process optimization critical |

| Industrial (>10 kg) | Economic viability, regulatory compliance | Large-scale reactors, continuous processing | 15-25 | Economy of scale benefits |

Quality control and analytical considerations require adaptation of laboratory analytical methods to production environments. Real-time monitoring capabilities become essential for ensuring consistent product quality and enabling process optimization. Advanced analytical techniques including process nuclear magnetic resonance spectroscopy and online chromatography provide continuous quality assessment capabilities that support scale-up objectives [22].

Waste management and environmental considerations gain prominence at larger scales, requiring implementation of appropriate waste treatment and disposal procedures [12] [16]. The formation of hydrogen chloride and triphenylphosphine oxide byproducts necessitates effective neutralization and recovery systems. Environmental regulations may require additional treatment steps or alternative synthetic approaches that minimize waste generation.

Process intensification opportunities emerge at larger scales through the implementation of continuous processing technologies, integrated separation systems, and advanced process control strategies [20]. Continuous flow reactors can provide enhanced safety profiles, improved heat transfer characteristics, and reduced equipment footprint compared to traditional batch operations. The implementation of integrated reaction-separation systems can eliminate intermediate isolation steps while improving overall process efficiency.

Regulatory compliance requirements vary significantly with scale and intended application. Research-scale synthesis may operate under laboratory exemptions, while larger-scale production requires compliance with chemical manufacturing regulations, environmental permits, and safety standards [21]. The regulatory pathway must be considered early in the scale-up process to ensure adequate lead time for permit acquisition and facility modifications.

Technology transfer considerations involve the systematic documentation of process knowledge, critical process parameters, and quality specifications necessary for successful scale-up implementation [14]. This includes development of detailed process descriptions, standard operating procedures, and training materials that enable technology transfer to production personnel.

Innovative Precursor Development

The development of novel precursor compounds represents a frontier area in phosphoraniminium chemistry that addresses limitations of traditional starting materials while enabling access to new structural variants and improved synthetic efficiency [5] [2]. Innovative precursor design focuses on enhancing reactivity, improving stability, and expanding the scope of accessible phosphoraniminium derivatives.

N-silyl phosphoranimines have emerged as particularly valuable precursors due to their enhanced stability compared to unprotected phosphoranimines while maintaining high reactivity toward electrophilic phosphorus centers [23] [24]. The trimethylsilyl protecting group strategy enables the preparation and isolation of phosphoranimine intermediates that would otherwise be too reactive for practical handling. Research has demonstrated that N-silyl phosphoranimines can undergo controlled polymerization reactions to yield polyphosphazenes with defined molecular weights and narrow polydispersity indices.

The development of N-silyl phosphoranimine precursors has enabled the implementation of living cationic polymerization methodologies that provide precise control over polymer chain length and architecture [24]. These precursors undergo initiation with Lewis acids such as phosphorus pentachloride to generate cationic chain ends that propagate through successive monomer addition. The living nature of this polymerization enables the synthesis of block copolymers and other advanced polymer architectures that are not accessible through traditional thermal ring-opening methods.

Stabilized azide complexes represent another category of innovative precursors that address safety concerns associated with traditional azide chemistry while maintaining the synthetic advantages of the Staudinger reaction [5]. The development of metal-coordinated azide complexes provides enhanced thermal stability and reduced sensitivity to shock or friction compared to free organic azides. These stabilized precursors enable safer handling and storage while providing controlled azide release under appropriate reaction conditions.

Phosphorylated phosphite precursors have been developed to address selectivity challenges in phosphorus-nitrogen bond formation [22]. These precursors incorporate pre-positioned phosphorus centers that facilitate controlled bond formation while minimizing side reactions. The phosphorylated phosphite approach enables access to mixed-valence phosphorus compounds and provides opportunities for introducing functional diversity through systematic structural variation.

Modified phosphine oxide precursors have been designed to overcome the challenges associated with phosphine oxide reduction while providing alternative pathways to phosphoraniminium formation [25] [26]. Recent advances in phosphine oxide activation through silylation or other protecting group strategies enable the development of synthetic routes that bypass traditional reduction requirements. These approaches often provide milder reaction conditions and improved functional group tolerance.

| Precursor Type | Innovation Aspect | Synthetic Advantage | Development Status | Potential Applications |

|---|---|---|---|---|

| Phosphorylated phosphites | Enhanced reactivity, selective formation | Reduced side reactions | Research advancement | Specialty chemicals synthesis |

| N-silyl phosphoranimines | Improved stability, controlled polymerization | Living polymerization control | Pilot scale testing | Polymer materials |

| Phosphonium intermediates | Direct formation pathway, high yields | One-pot synthesis possible | Laboratory optimization | Pharmaceutical intermediates |

| Stabilized azide complexes | Safe azide handling, ambient conditions | Enhanced safety profile | Safety evaluation stage | Materials science |

| Modified phosphine oxides | Functional group tolerance, mild conditions | Broad substrate scope | Method development | Catalysis research |

Cationic organometallic complexes have been explored as innovative precursors that provide alternative activation pathways for phosphorus-nitrogen bond formation [27]. These precursors leverage the electrophilic activation of phosphorus centers through coordination to electron-deficient metal centers, enabling bond formation under milder conditions than traditional methods. The organometallic approach also provides opportunities for asymmetric synthesis through the use of chiral metal complexes.

Ionic liquid-based precursor systems have been developed to address solvent-related challenges while providing enhanced reaction control [28]. These systems utilize phosphorus-containing ionic liquids as both solvent and precursor, enabling simplified workup procedures and improved atom economy. The ionic liquid approach also provides opportunities for catalyst recycling and process intensification through the elimination of traditional organic solvents.

Biologically derived precursors represent an emerging area of innovation that seeks to utilize renewable feedstocks for phosphoraniminium synthesis [10] [29]. The development of phosphorus-containing natural products as synthetic precursors aligns with green chemistry principles while potentially providing cost advantages through the utilization of abundant biological materials. These approaches often require enzymatic or microbial transformation methods that operate under mild conditions and provide high selectivity.

The integration of precursor design with downstream application requirements has led to the development of functionalized precursors that incorporate desired structural features directly into the phosphoraniminium framework [2]. This approach eliminates the need for subsequent modification reactions while providing access to application-specific derivatives. Functionalized precursors have been particularly valuable for developing phosphoraniminium compounds with enhanced catalytic activity, improved solubility characteristics, or specific electronic properties.

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in phosphoraniminium chloride synthesis addresses environmental concerns while often providing practical advantages in terms of process efficiency and cost reduction [30] [12] [21]. Green chemistry approaches focus on waste minimization, energy efficiency, renewable resource utilization, and the elimination of hazardous substances from synthetic processes.

Solvent-free mechanochemical synthesis represents one of the most successful green chemistry implementations for phosphoraniminium preparation [10] [11]. This approach eliminates the environmental burden associated with organic solvent use while providing enhanced atom economy through the elimination of solvent waste streams. Mechanochemical methods typically operate at ambient temperature and pressure, reducing energy requirements compared to traditional thermal processes. The mechanical energy input required for bond formation is significantly lower than the thermal energy needed for equivalent transformations, resulting in improved overall energy efficiency.

Aqueous phase synthesis represents another important green chemistry approach that substitutes water for organic solvents while maintaining synthetic efficiency [29]. Research has demonstrated that appropriate phase-transfer catalysts enable effective phosphoraniminium formation in aqueous media, providing simplified workup procedures and reduced environmental impact. The aqueous approach also eliminates fire and explosion hazards associated with organic solvents while providing improved worker safety profiles.

The development of renewable feedstock utilization strategies addresses sustainability concerns through the incorporation of bio-derived starting materials [10] [21]. Biological phosphorus sources including polyphosphates derived from microbial fermentation have been successfully utilized as precursors for phosphoraniminium synthesis. These renewable approaches often provide cost advantages while reducing dependence on fossil fuel-derived chemical feedstocks.

Ionic liquid reaction media have been extensively investigated as green alternatives to traditional organic solvents [12] [28]. Ionic liquids provide unique advantages including negligible vapor pressure, excellent thermal stability, and tunable physicochemical properties that can be optimized for specific synthetic requirements. The low volatility of ionic liquids eliminates atmospheric emissions while enabling catalyst recycling and product recovery through phase separation or distillation.

| Green Method | Environmental Benefits | Process Efficiency | Economic Viability | Commercial Readiness |

|---|---|---|---|---|

| Solvent-free mechanochemical | No organic solvents, reduced waste | High atom economy | Low equipment costs | Pilot scale demonstrated |

| Aqueous phase reactions | Water as solvent, biodegradable | Moderate efficiency | Cost-competitive | Commercially available |

| Ionic liquid media | Recyclable media, low volatility | Good recyclability | Higher initial investment | Limited commercial use |

| Supercritical fluid conditions | Clean separation, no residual solvents | Excellent separation | High equipment costs | Research stage |

| Biocatalytic approaches | Mild conditions, biodegradable catalysts | High selectivity | Development stage | Early development |

| Renewable feedstock utilization | Sustainable raw materials | Variable efficiency | Market-dependent | Concept validation |

Supercritical fluid applications have been explored for phosphoraniminium synthesis, particularly utilizing supercritical carbon dioxide as a reaction medium [29]. Supercritical conditions provide excellent mass transfer characteristics while enabling clean product separation through pressure reduction. The supercritical approach eliminates organic solvent residues and provides opportunities for continuous processing through integrated reaction-separation systems.

Biocatalytic approaches represent an emerging green chemistry frontier that utilizes enzymatic or microbial systems for phosphoraniminium synthesis [29]. These biological systems operate under mild conditions and provide exceptional selectivity, often eliminating the need for protecting groups or extensive purification procedures. The development of engineered enzymes with enhanced stability and activity toward organophosphorus substrates continues to expand the scope of biocatalytic phosphoraniminium synthesis.

Electrochemical green synthesis methods eliminate the need for stoichiometric chemical oxidants or reductants while providing precise control over reaction conditions [13]. The electrochemical approach utilizes renewable electrical energy and generates minimal waste products compared to traditional redox chemistry. Recent advances in electrode materials and electrolyte design have improved the efficiency and selectivity of electrochemical phosphoraniminium synthesis.

The implementation of process intensification strategies provides green chemistry benefits through the reduction of equipment footprint, energy consumption, and waste generation [12] [16]. Continuous flow processing, microreactor technology, and integrated reaction-separation systems enable more efficient resource utilization while improving process control and product quality. These intensification approaches often provide economic benefits that offset initial capital investments through improved productivity and reduced operating costs.

Waste minimization strategies focus on maximizing atom economy and implementing effective byproduct utilization or recycling protocols [10] [31]. The development of synthetic routes that incorporate all starting material atoms into the final product eliminates waste streams while improving overall process efficiency. Byproduct recycling systems enable the recovery and reuse of valuable materials such as triphenylphosphine oxide, converting waste into useful chemical intermediates.

The integration of life cycle assessment methodologies enables comprehensive evaluation of environmental impacts associated with different synthetic approaches [32]. These assessments consider factors including raw material extraction, energy consumption, waste generation, and end-of-life considerations to provide holistic environmental impact evaluations. Life cycle thinking has influenced the development of synthetic strategies that optimize environmental performance across the entire product lifecycle.

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

21050-13-5